6-iodo-6H-quinolin-2-one
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Overview
Description
6-Iodo-6H-quinolin-2-one is a derivative of quinolin-2-one, a heterocyclic compound known for its diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of an iodine atom at the 6th position enhances its reactivity and potential for various chemical transformations.
Synthetic Routes and Reaction Conditions:
Direct Carbonylation: One of the efficient methods for synthesizing quinolin-2-one derivatives involves the direct carbonylation of o-alkenylanilines using carbon monoxide (CO), carbon dioxide (CO2), or triphosgene (BTC) as the carbonyl source.
Visible Light Mediated Synthesis: Another approach involves the photocatalytic synthesis from quinoline N-oxides.
Industrial Production Methods:
- The industrial production of this compound typically involves scalable synthetic approaches that ensure high yield and purity. The use of green chemistry principles, such as visible light-mediated reactions, is gaining traction due to their environmental benefits .
Types of Reactions:
Substitution Reactions: The iodine atom at the 6th position can undergo various substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: Quinolin-2-one derivatives can participate in oxidation and reduction reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of quinolin-2,3-diones, while reduction can yield various hydroquinoline derivatives .
Scientific Research Applications
6-Iodo-6H-quinolin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-iodo-6H-quinolin-2-one and its derivatives often involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Quinolin-2-one: The parent compound, known for its broad range of applications in medicinal chemistry.
Phenanthridin-6-one: Another heterocyclic compound with similar structural features and applications.
Uniqueness:
Properties
Molecular Formula |
C9H6INO |
---|---|
Molecular Weight |
271.05 g/mol |
IUPAC Name |
6-iodo-6H-quinolin-2-one |
InChI |
InChI=1S/C9H6INO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5,7H |
InChI Key |
NVFJQMGZIKFUJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C=CC2=CC1I |
Origin of Product |
United States |
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